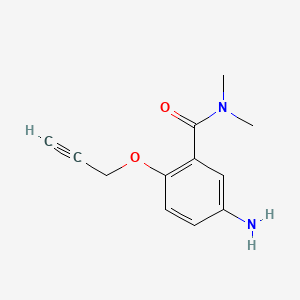
Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)- is an organic compound with a complex structure that includes an amide group, an amino group, and a propynyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride.
Introduction of the Amino Group: The amino group can be introduced through a nitration reaction followed by reduction. For example, nitration of the benzamide core with nitric acid followed by reduction with a suitable reducing agent like tin(II) chloride.
Attachment of the Propynyloxy Group: The propynyloxy group can be introduced via an etherification reaction. This involves reacting the amino-substituted benzamide with propargyl alcohol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the propynyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N,N-Dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom.
5-Aminobenzamide: A derivative with an amino group attached to the benzamide core.
Uniqueness
Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
30533-84-7 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-amino-N,N-dimethyl-2-prop-2-ynoxybenzamide |
InChI |
InChI=1S/C12H14N2O2/c1-4-7-16-11-6-5-9(13)8-10(11)12(15)14(2)3/h1,5-6,8H,7,13H2,2-3H3 |
InChI Key |
NUOIQFHCMUFAHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)N)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


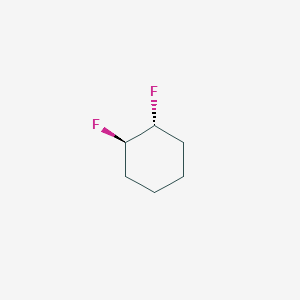
![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)

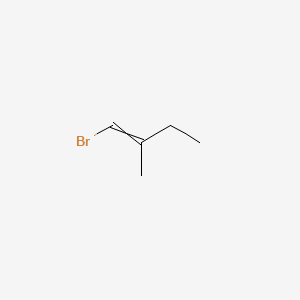


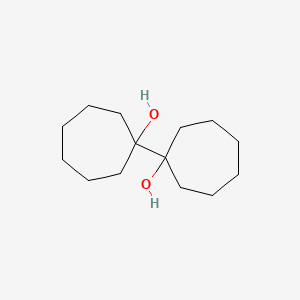
![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
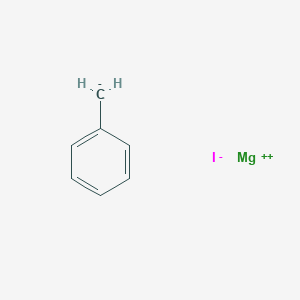

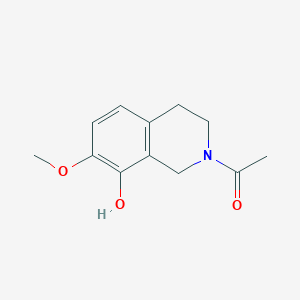
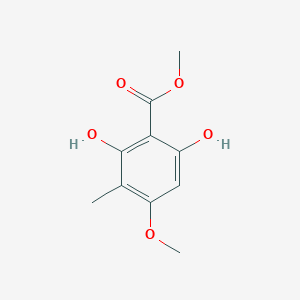
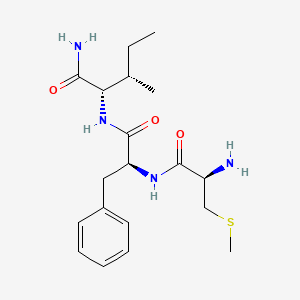
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
